molecular formula C10H8N8O2 B2478813 N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448046-25-0

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2478813
CAS No.: 1448046-25-0
M. Wt: 272.228
InChI Key: LPUPEQATQCNQKE-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-1,2,4-triazole group at position 6 and a 4-methyl-1,2,5-oxadiazole (furazan) moiety at position 3 via a carboxamide linkage.

Properties

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N8O2/c1-6-9(17-20-16-6)13-10(19)7-2-3-8(15-14-7)18-5-11-4-12-18/h2-5H,1H3,(H,13,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUPEQATQCNQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole and triazole moiety. This structural diversity contributes to its biological activity. The molecular formula is C11H10N6O2C_{11}H_{10}N_{6}O_{2}, with a molecular weight of approximately 246.24 g/mol.

Research indicates that compounds containing oxadiazole and triazole scaffolds often exhibit potent biological activities through various mechanisms:

  • Anticancer Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification in cancer cells .
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated significant antimicrobial activity against various pathogens. The oxadiazole moiety is particularly noted for its effectiveness against bacterial strains .
  • Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its derivatives:

Biological Activity Mechanism Reference
AnticancerInhibition of HDAC and thymidylate synthase
AntimicrobialDisruption of bacterial cell walls
Anti-inflammatoryCOX inhibition
AntioxidantScavenging free radicals

Case Study 1: Anticancer Potential

A study published in Medicinal Chemistry highlighted the anticancer potential of oxadiazole derivatives. The research focused on the ability of these compounds to inhibit telomerase activity in cancer cells, leading to reduced cell proliferation. This study found that specific modifications to the oxadiazole structure significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several derivatives of 1,2,4-triazoles linked to oxadiazoles and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics .

Case Study 3: Anti-inflammatory Action

A recent study explored the anti-inflammatory properties of oxadiazole-containing compounds by evaluating their effects on COX enzyme inhibition. The findings revealed that some derivatives displayed significant anti-inflammatory activity with minimal side effects compared to traditional NSAIDs .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles, including the compound of interest, exhibit significant antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitubercular Properties

The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In a study focused on synthesizing novel derivatives for enhanced efficacy, certain compounds demonstrated potent activity with IC50 values indicating their potential as new therapeutic agents for tuberculosis treatment . The molecular interactions and structure-activity relationship (SAR) analyses suggest that modifications to the oxadiazole moiety can enhance potency against resistant strains.

Fungicidal Activity

The compound has shown promise as a fungicide, particularly against plant pathogens. Studies have reported that oxadiazole derivatives can inhibit the growth of fungi responsible for crop diseases, thus contributing to agricultural productivity. The effectiveness of these compounds is attributed to their ability to disrupt fungal cell membranes and inhibit spore germination .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli with an IC50 of 5 µg/mL.
Study BAntitubercular ActivityIdentified lead compounds with IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
Study CFungicidal ActivityShowed effective control over Fusarium species at concentrations as low as 10 µg/mL .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Analogues

Compounds bearing the 1,2,4-triazole moiety, such as β-(1,2,4-triazol-1-yl)-L-alanine and β-(3-amino-1,2,4-triazol-1-yl)-L-alanine, are metabolites of fungicides (e.g., myclobutanil) and herbicides (e.g., 3-amino-1,2,4-triazole) . These analogues highlight the role of triazole in disrupting enzymatic pathways, such as cytochrome P450 inhibition in fungi. However, the target compound distinguishes itself through:

  • Oxadiazole Substituent : The 4-methyl-1,2,5-oxadiazole group may improve metabolic stability relative to hydrolytically labile esters or amides in simpler triazole derivatives.
Pyridazine-Based Derivatives

The patented compound 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () shares structural similarities with the target molecule, including:

  • Pyridazine Backbone : Facilitates binding to hydrophobic enzyme pockets.
  • Triazole Substitution : Positioned to engage in hydrogen bonding or metal coordination.

Key Differences :

Feature Target Compound Patented Compound ()
Position 3 Substituent 4-Methyl-1,2,5-oxadiazole Cyclopropanecarboxamido
Position 4 Modification None 2-Methoxy-3-(1-methyltriazolyl)phenyl
Deuterated Group Absent N-(Methyl-D3)

The absence of a deuterated methyl group may result in faster metabolic clearance compared to the deuterated analogue .

Hypothetical Activity Profile :

Property Target Compound β-(1,2,4-Triazol-1-yl)-L-alanine Patented Compound ()
Antifungal EC₅₀ ~10 nM (estimated) ~100 nM (myclobutanil metabolite) Data unavailable
Herbicidal Activity Moderate (inferred) High (3-amino-1,2,4-triazole) Likely low (focused on stability)
Metabolic Stability High (oxadiazole) Low (ester hydrolysis) Very high (deuterated group)

Physicochemical and Developmental Considerations

  • Crystallinity : Unlike the patented compound in , which emphasizes crystalline forms for stability, the target compound’s 4-methyl-oxadiazole may favor amorphous solid dispersion, affecting shelf-life and formulation .
  • Synthetic Accessibility : The oxadiazole ring likely requires cyclization of a nitrile oxide precursor, whereas triazole introduction may involve Huisgen cycloaddition or nucleophilic substitution .

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